{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Overview
Description
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine moiety via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative, which can be achieved by reacting piperidine with 3-bromopropanol under basic conditions.
Coupling with Phenylboronic Acid: The piperidine derivative is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, dichloromethane
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Phenyl Derivatives: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Piperidines: Formed via nucleophilic substitution reactions
Scientific Research Applications
Chemistry
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine moiety is known for its bioactivity, and the boronic acid group can interact with biological targets such as proteases and kinases .
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of responsive materials .
Mechanism of Action
The mechanism of action of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it effective in inhibiting enzymes such as proteases and kinases . The piperidine moiety enhances the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-(Piperidin-1-yl)phenylboronic Acid: Similar structure but lacks the propoxy linker.
3-(Piperidin-1-yl)propylboronic Acid: Similar structure but lacks the phenyl ring.
Uniqueness
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is unique due to the presence of both the piperidine moiety and the boronic acid group, connected via a propoxy linker. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
[4-(3-piperidin-1-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8,17-18H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZPCHIROFGLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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